3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate
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Overview
Description
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate esterifying agent under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-phenyl)prop-2-enoate
- 3-(2-Fluoro-phenyl)prop-2-enoate
- 3-(2-Bromo-6-fluoro-phenyl)prop-2-enoate
Uniqueness
3-(2-Chloro-6-fluoro-phenyl)prop-2-enoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H5ClFO2- |
---|---|
Molecular Weight |
199.58 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C9H6ClFO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/p-1/b5-4+ |
InChI Key |
NDWALECYVLNBQG-SNAWJCMRSA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)[O-])F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)[O-])F |
Origin of Product |
United States |
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